2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde
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Overview
Description
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde typically involves the reaction of 2,4-dichlorobenzyl chloride with indole-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
1-Chloro-2-methyl-4-nitrobenzene: Another chlorinated aromatic compound used in industrial applications.
2,4-Dichloroaniline: A compound with similar chlorinated phenyl groups, used in the synthesis of various chemicals.
The uniqueness of this compound lies in its specific indole structure combined with the dichlorophenyl and aldehyde groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90815-05-7 |
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Molecular Formula |
C16H10Cl3NO |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
2-chloro-1-[(2,4-dichlorophenyl)methyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C16H10Cl3NO/c17-11-6-5-10(14(18)7-11)8-20-15-4-2-1-3-12(15)13(9-21)16(20)19/h1-7,9H,8H2 |
InChI Key |
PBZWTKUQMPPGNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=C(C=C(C=C3)Cl)Cl)Cl)C=O |
Origin of Product |
United States |
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